6-Methoxy-2-(3-methoxyphenyl)-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
91444-11-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
6-methoxy-2-(3-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C16H15NO2/c1-18-13-5-3-4-11(8-13)15-9-12-6-7-14(19-2)10-16(12)17-15/h3-10,17H,1-2H3 |
InChI Key |
VUKFKULYTIUMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Contextual Significance of the Indole Scaffold in Contemporary Medicinal Chemistry and Chemical Biology Research
The indole (B1671886) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and chemical biology. mdpi.comnih.govresearchgate.net Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility. mdpi.comnih.govnrfhh.com The unique electronic properties of the indole ring system, including its electron-rich nature, allow it to participate in various biological interactions and chemical reactions, making it an ideal framework for the design of new bioactive molecules. chula.ac.thcreative-proteomics.comresearchgate.net
In medicinal chemistry, indole derivatives have been successfully developed into drugs for a wide array of therapeutic applications. mdpi.comnih.gov These include anticancer agents like vincristine (B1662923) and vinblastine, which interfere with microtubule formation, and anti-inflammatory drugs such as indomethacin. mdpi.comnih.gov The indole core is also central to drugs targeting the central nervous system, including antidepressants and antipsychotics, due to its structural resemblance to neurotransmitters like serotonin. creative-proteomics.comnih.govbiosynth.com The ability of the indole scaffold to be readily functionalized at various positions allows for the fine-tuning of its pharmacological properties, enabling researchers to optimize potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov
In the field of chemical biology, indole-containing molecules are invaluable tools for probing biological processes. Tryptophan, an essential amino acid, contains an indole side chain, highlighting the fundamental role of this motif in protein structure and function. nih.govsafrole.com Furthermore, indole derivatives are utilized as fluorescent probes and molecular sensors to study complex biological systems. The inherent fluorescence of some indole compounds and the ability to modulate these properties through chemical modification make them suitable for imaging and tracking biological events in real-time. biosynth.com
Overview of Substituted 1h Indole Derivatives with Emphasis on 2,3 Diaryl Systems in Research
The strategic placement of substituents on the 1H-indole core is a key strategy in the development of new chemical entities with specific biological activities. Among the vast landscape of substituted indoles, 2,3-diaryl-1H-indole derivatives have emerged as a particularly important class in research. nih.govrsc.orgresearchgate.net This structural motif, featuring aryl groups at both the 2- and 3-positions of the indole (B1671886) ring, provides a rigid and sterically defined scaffold that can effectively interact with various biological targets.
Research into 2,3-diarylindoles has revealed a broad spectrum of pharmacological activities. A significant area of investigation has been their potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. rsc.orgresearchgate.netbenthamdirect.comnih.gov The diaryl substitution pattern allows for the design of molecules that can fit into the active site of COX-2 with high affinity and selectivity over the related COX-1 enzyme, potentially leading to anti-inflammatory agents with fewer gastrointestinal side effects. researchgate.netbenthamdirect.comnih.gov
Furthermore, 2,3-diarylindoles have been explored for their anticancer properties. researchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division, and the modulation of estrogen receptor activity. mdpi.comnih.gov The ability to introduce a wide range of substituents on the aryl rings provides a powerful tool for optimizing their antitumor potency and selectivity.
Research Rationale and Objectives for Investigating 6 Methoxy 2 3 Methoxyphenyl 1h Indole
Historical and Modern Synthetic Routes to the 1H-Indole Core
The synthesis of the indole nucleus has been a subject of extensive research for over a century, leading to the development of numerous named reactions. nih.govrsc.org These classical methods, along with modern catalytic approaches, provide a versatile toolkit for the preparation of complex indole derivatives, including those with methoxy and phenyl substitutions.
Adaptations of Classical Indole Synthesis for Methoxylated and Phenyl-Substituted Derivatives
Classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, have been adapted to produce a wide array of substituted indoles. nih.govchim.it
The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com For the synthesis of 6-methoxy-2-phenylindoles, a (4-methoxyphenyl)hydrazine (B1593770) would be reacted with an appropriate acetophenone (B1666503) derivative. youtube.comnih.gov The reaction conditions, particularly the choice of acid catalyst (e.g., HCl, H₂SO₄, PPA, or Lewis acids like ZnCl₂), can influence the regioselectivity when using unsymmetrical ketones. wikipedia.orgthermofisher.com The presence of an electron-donating methoxy group on the phenylhydrazine ring generally facilitates the reaction. youtube.com
The Bischler-Möhlau indole synthesis offers another route, typically forming 2-arylindoles from an α-bromo-acetophenone and an excess of aniline (B41778) under harsh conditions. wikipedia.orgresearchgate.net While historically plagued by poor yields and lack of regioselectivity, modern modifications, including the use of microwave irradiation, have improved its utility. wikipedia.orgresearchgate.net For the target molecule, this would involve reacting an appropriately substituted α-bromo-acetophenone with 4-methoxyaniline.
The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids, which can be subsequently decarboxylated. This method has been utilized for the synthesis of 5,7-dimethoxyindole. chim.it
Palladium-Catalyzed Cross-Coupling Reactions in Indole Synthesis
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer efficient and highly selective methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions have become indispensable tools for the synthesis of 2-arylindoles. rsc.orgnih.govnih.gov
Suzuki Coupling: This reaction typically involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. In the context of 2-arylindole synthesis, this could involve coupling a 2-haloindole derivative with an arylboronic acid or vice versa. rsc.orgthieme-connect.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. thieme-connect.comnih.gov It can be employed intramolecularly to form the indole ring or intermolecularly to introduce substituents. thieme-connect.comacs.org For instance, a Pd(II)-catalyzed oxidative Heck reaction has been used to synthesize meta-(indol-3-yl)phenols. acs.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It can be utilized in a tandem fashion where an initial amination is followed by cyclization to form the indole ring.
A notable modern approach involves a palladium-catalyzed tandem addition/cyclization of potassium aryltrifluoroborates with aliphatic nitriles in an aqueous medium, providing an environmentally benign route to 2-arylindoles. rsc.orgnih.gov Another strategy utilizes a dual α-arylation of TES-enol ethers of enones. thieme-connect.comrsc.org
Catalyst-Free Condensation Reactions for Substituted Indoles
In a move towards more sustainable and cost-effective synthetic methods, catalyst-free reactions have gained significant attention. acs.org These reactions often rely on the inherent reactivity of the starting materials under specific conditions.
One such method involves the condensation of carboxymethyl cyclohexadienones with amines to afford 6-hydroxy indoles. acs.org Another example is the transition-metal-free condensation of N- or O-benzyl benzaldehydes with dimethyl sulfoxide (B87167) as a carbon source to produce 2-aryl indoles. organic-chemistry.org Furthermore, multi-component reactions (MCRs) often proceed without a catalyst, offering a high degree of molecular diversity in a single step. dergipark.org.tr For instance, a catalyst-free reaction between indole, an aldehyde, and malononitrile (B47326) in the presence of an electrolyte and ethanol (B145695) as a solvent yields 3-substituted indoles. dergipark.org.tr
Strategies for Functionalization and Derivatization of this compound
Once the core indole structure is in place, further functionalization can be achieved through various chemical transformations. The electronic nature of the indole ring, with its electron-rich pyrrole (B145914) moiety, dictates its reactivity towards electrophiles and nucleophiles.
Regioselective Substitution at the Indole Nitrogen (N1-Position)
The N1 position of the indole ring is a common site for functionalization. Alkylation of the indole nitrogen is a frequently employed strategy to introduce various substituents, which can modulate the biological activity and physical properties of the molecule. rsc.orgmdpi.com
N-Alkylation: This can be achieved using a variety of alkylating agents in the presence of a base. nih.gov For example, a base-catalyzed one-pot addition of indoles to a preformed α-iminoketone proceeds at the N1 position. nih.gov The choice of base and solvent is crucial for achieving high yields and selectivity. A straightforward one-pot Fischer indolisation followed by N-arylation has also been developed. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Indole and Phenyl Rings
The indole nucleus is highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic. However, the presence of substituents can direct electrophiles to other positions.
Electrophilic Substitution: The presence of a 6-methoxy group activates the indole nucleus, making direct substitution at the C2 position a competitive process with the more typical C3 substitution. rsc.orgrsc.org This altered reactivity profile provides opportunities for selective functionalization.
Nucleophilic Substitution: While less common for the electron-rich indole ring itself, nucleophilic aromatic substitution can occur on the phenyl rings, particularly if they are activated by electron-withdrawing groups. In the case of this compound, the methoxy groups are electron-donating, making direct nucleophilic substitution on the rings challenging without prior modification. However, nucleophilic substitution reactions have been reported for activated indole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, which readily reacts with various nucleophiles at the C2 position. nii.ac.jpresearchgate.net
Modifications of Methoxy Substituents
The methoxy groups at the C-6 position of the indole ring and the C-3 position of the phenyl ring are key sites for chemical modification, primarily through demethylation reactions. This transformation converts the methoxy ethers into their corresponding hydroxy groups, which can serve as handles for further functionalization.
One of the most common methods for the demethylation of aromatic methyl ethers is treatment with strong Lewis acids or proton acids. rsc.orgnih.gov For instance, reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base complex between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.
Alternatively, acidic concentrated lithium bromide (ACLB) has been shown to be an effective reagent for the demethylation of various lignin-derived aromatic compounds under moderate conditions (e.g., 1.5 M HCl, 110 °C, and 2 h). nih.gov This method proceeds through protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. nih.gov Studies on analogous compounds have shown that the electronic nature of other substituents on the aromatic ring can influence the rate of demethylation. nih.gov For example, electron-donating groups tend to promote the reaction, while electron-withdrawing groups can retard it. nih.gov
The resulting hydroxylated indole can then be used in a variety of subsequent reactions, such as etherification or esterification, to introduce new functional groups and modulate the compound's properties. For example, methylation of a 6-hydroxyindole (B149900) derivative can regenerate the 6-methoxyindole (B132359) structure.
Advanced Characterization Techniques for Synthetic Products
A suite of advanced spectroscopic and crystallographic techniques is indispensable for the unambiguous structural elucidation and confirmation of synthetic products derived from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules in solution. For derivatives of this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR: The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the indole and phenyl rings, as well as singlets for the two methoxy groups. The precise chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern. For instance, the protons on the indole ring would show a specific set of couplings that would confirm their relative positions. The protons on the 3-methoxyphenyl (B12655295) substituent would also display a distinct pattern. The integration of the methoxy signals would confirm the presence of two -OCH₃ groups.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. The carbons bearing the methoxy groups would appear at characteristic downfield shifts. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can help distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecular framework. mdpi.com
Below is a table showing typical ¹H NMR chemical shifts for a related compound, 6-methoxyindole.
| Proton | Chemical Shift (δ) in ppm |
| H-2 | 7.15 |
| H-3 | 6.42 |
| H-4 | 7.49 |
| H-5 | 6.78 |
| H-7 | 6.91 |
| NH | 8.05 |
| 6-OCH₃ | 3.84 |
Data for 6-methoxyindole.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. mrclab.com For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretch of the indole ring (typically around 3400-3300 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), C-O stretching of the aryl ethers (around 1250 cm⁻¹), and aromatic C=C bending vibrations (in the 1600-1450 cm⁻¹ region). mdpi.com Any modification to the methoxy groups would result in noticeable changes in the IR spectrum, such as the appearance of a broad O-H stretching band if demethylation occurs.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. drawellanalytical.com The indole ring system and the phenyl group are chromophores that absorb UV light, leading to π-π* transitions. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the extended π-conjugated system. The position and intensity of these absorptions can be influenced by the substitution pattern and the solvent. libretexts.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the loss of methyl groups (CH₃) from the methoxy substituents, leading to fragment ions at m/z values corresponding to [M-15] and [M-30]. Cleavage of the bond between the indole and phenyl rings could also be a significant fragmentation pathway.
The following table shows predicted collision cross section (CCS) values for a related compound, 4-bromo-6-methoxy-1H-indole-2,3-dione, which illustrates the type of data obtained from mass spectrometry. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 255.96039 | 144.5 |
| [M+Na]⁺ | 277.94233 | 158.6 |
| [M-H]⁻ | 253.94583 | 150.0 |
Predicted CCS values for 4-bromo-6-methoxy-1H-indole-2,3-dione. uni.lu
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For a molecule like this compound, X-ray crystallography would reveal the dihedral angle between the indole and phenyl rings, which is a key conformational feature.
Below is a table of crystallographic data for the related compound 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. nih.gov
| Parameter | Value |
| Formula | C₁₇H₁₄N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3699 (7) |
| b (Å) | 10.6084 (10) |
| c (Å) | 10.8139 (11) |
| α (°) | 70.059 (10) |
| β (°) | 79.455 (13) |
| γ (°) | 78.869 (12) |
| Volume (ų) | 668.55 (12) |
Crystal data for 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. nih.gov
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations provide valuable insights into the electronic structure, stability, and reactivity of molecules. These computational methods are instrumental in predicting molecular properties and guiding the design of new compounds.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules to determine their optimized geometries and energy landscapes. researchgate.netnih.gov For indole derivatives, DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are employed to find the most stable conformation of the molecule by minimizing its energy. oaji.netnih.gov This process provides detailed information on bond lengths, bond angles, and torsion angles. researchgate.net The accuracy of these theoretical calculations can be validated by comparing the computed parameters with experimental data obtained from X-ray crystallography, with high correlation coefficients indicating a good agreement between the theoretical model and the actual molecular structure. researchgate.netmdpi.com
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. oaji.netscispace.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical stability and influences its biological activity. oaji.net A smaller energy gap suggests higher reactivity. materialsciencejournal.org For indole derivatives, these energies are calculated using methods like DFT. For instance, calculations for a related indole compound at the B3LYP/6-311++G(d,p) level determined a HOMO-LUMO energy gap of 4.898 eV. oaji.net These computational analyses are fundamental for understanding the electronic transitions and reactivity of such molecules. scispace.comresearchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | 4.898 oaji.net |
| Ionization Potential (I) | - |
| Electron Affinity (A) | - |
Molecular Electrostatic Potential (MESP) Surface Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MESP surface illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.netavogadro.cc Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green regions correspond to neutral potential. researchgate.net This analysis is performed using the optimized geometry obtained from DFT calculations and helps in understanding intermolecular interactions and the reactive sites of the molecule. uni-muenchen.deresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer powerful tools to investigate the behavior of molecules at an atomic level, providing insights that complement experimental studies.
Ligand-Receptor Docking Studies to Predict Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein receptor. mdpi.com By predicting the binding mode and estimating the binding affinity, docking studies can help identify potential drug candidates and elucidate their mechanism of action. researchgate.netmdpi.com For example, docking studies have been used to investigate the binding of indole derivatives to various enzymes, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and intermolecular interactions. mdpi.comuq.edu.au By simulating the motion of atoms and molecules over time, MD can reveal the dynamic nature of ligand-receptor binding and the stability of the complex under physiological conditions. mdpi.com These simulations can provide a deeper understanding of the conformational landscape of flexible molecules like indole derivatives and how they adapt to the binding site of a receptor. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au
Prediction of Pharmacokinetic/Pharmacodynamic Relevant Molecular Descriptors (e.g., lipophilicity)
The pharmacokinetic and pharmacodynamic properties of a drug candidate are critical to its potential success. In silico tools are frequently employed to predict these properties, offering a preliminary assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. uniroma1.itresearchgate.net For this compound, computational models can predict key molecular descriptors that influence its pharmacokinetic behavior.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that affects a drug's absorption and distribution. biointerfaceresearch.com Predictive models, such as those available through platforms like SwissADME and pkCSM, can estimate the log P value for this compound, providing an indication of its solubility in lipid and aqueous environments. biointerfaceresearch.commdpi.com Other important descriptors that can be computationally predicted include molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These parameters are integral to established drug-likeness rules, such as Lipinski's Rule of Five, which help to forecast the oral bioavailability of a compound. biointerfaceresearch.com
Table 1: Predicted Pharmacokinetic/Pharmacodynamic Relevant Molecular Descriptors for this compound This table is a template demonstrating how the data would be presented. Actual values would be obtained from computational predictions.
| Descriptor | Predicted Value |
|---|---|
| Molecular Weight ( g/mol ) | Value |
| LogP (o/w) | Value |
| Hydrogen Bond Donors | Value |
| Hydrogen Bond Acceptors | Value |
| Topological Polar Surface Area (Ų) | Value |
| Oral Bioavailability (Lipinski's Rule) | Yes/No |
These computational predictions serve as an initial screening step, highlighting potential liabilities and guiding the design of analogs with improved pharmacokinetic profiles. uniroma1.it
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational techniques used to understand the relationship between the chemical structure of a compound and its biological activity. mdpi.com These methods are instrumental in the rational design of more potent and selective drug candidates. nih.gov
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com These models can be two-dimensional (2D-QSAR), considering topological descriptors, or three-dimensional (3D-QSAR), which also incorporates the spatial arrangement of atoms. researchgate.net
For a series of indole derivatives, including analogs of this compound, a QSAR study would involve synthesizing and testing the compounds for a specific biological activity. nih.gov The resulting data, typically expressed as IC50 or pIC50 values, would then be used to build a QSAR model. pharmacophorejournal.com The model's statistical significance is evaluated using parameters like the correlation coefficient (r² or q²). mdpi.commdpi.com A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.govpharmacophorejournal.com These maps provide crucial insights into the structure-activity relationships of the compounds. nih.gov For instance, a 3D-QSAR study on a series of indole derivatives might reveal that bulky substituents at a particular position enhance activity, while electronegative groups at another position are detrimental. pharmacophorejournal.com
Table 2: Example of a 3D-QSAR Model Statistics for a Series of Indole Derivatives This table is a template demonstrating the typical statistical parameters used to validate a 3D-QSAR model. nih.govmdpi.com
| Statistical Parameter | Value |
|---|---|
| q² (cross-validated r²) | Value |
| r² (non-cross-validated r²) | Value |
| Number of Components | Value |
| F-value | Value |
| Standard Deviation of Error of Predictions (SDEP) | Value |
The development of such models for this compound and its analogs would be a critical step in optimizing their biological activity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. frontiersin.org A pharmacophore model can be generated based on a set of active ligands or the structure of the target receptor. nih.gov
Once a pharmacophore model is developed for a series of indole derivatives, it can be used as a template for de novo drug design. nih.gov This involves designing new molecules from scratch that fit the pharmacophoric features. youtube.com For example, if the pharmacophore model for a particular target indicates the need for an aromatic ring and a hydrogen bond acceptor at specific locations, new molecules can be designed that incorporate these features in the correct spatial orientation. This approach allows for the exploration of novel chemical scaffolds that may have improved properties compared to the initial lead compounds. nih.gov
The principles of de novo design, guided by the pharmacophoric features identified from studies on compounds like this compound, can lead to the discovery of entirely new classes of therapeutic agents. youtube.com
Pre Clinical Biological Research and Mechanistic Elucidation of 6 Methoxy 2 3 Methoxyphenyl 1h Indole
In Vitro Biological Activity Screening and Assays
The indole (B1671886) scaffold is a key component in the design of novel antimitotic agents that target tubulin polymerization. nih.gov Chalcones, which are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated system, have also demonstrated significant antiproliferative effects by inhibiting tubulin assembly. nih.gov The combination of these two pharmacophores in indole-based chalcones has been explored for its anticancer potential. nih.gov
Derivatives of 1-(3′,4′,5′-trimethoxyphenyl)-3-(indolyl)-2-propen-1-one have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov The position of the methoxy (B1213986) group on the indole ring has been identified as a critical factor for biological activity. nih.gov Specifically, a compound featuring a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety demonstrated significant antiproliferative activity against HeLa, HT29, and MCF-7 cancer cell lines, with IC50 values of 0.37, 0.16, and 0.17 μM, respectively. nih.gov The presence of a hydrogen atom on the indole nitrogen was also found to be crucial for enhancing this activity. nih.gov
Further research on indole derivatives has shown that many possess potent anticancer properties, with some even being used in clinical settings. nih.gov For instance, certain indole-based derivatives have been reported to exhibit potent inhibitory activity against both wild-type and mutant epidermal growth factor receptors (EGFR). nih.gov
Table 1: Antiproliferative Activity of a 6-Methoxyindole (B132359) Derivative
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.37 |
| HT29 | 0.16 |
| MCF-7 | 0.17 |
| HL-60 | 18 |
Data sourced from a study on 1-(3′,4′,5′-trimethoxyphenyl)-3-(2-alkoxycarbonylindolyl)-2-propen-1-one derivatives. nih.gov
Synthetic chalcones have been investigated for their anti-inflammatory effects. One such chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects in a dose-dependent manner in RAW264.7 macrophages, Jurkat T-lymphocytes, and HK-2 epithelial cells. nih.gov This effect is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme that protects cells from inflammation. nih.gov The compound was found to induce HO-1 protein expression and activity, which in turn reduced the upregulation of pro-inflammatory enzymes like COX-2 and iNOS. nih.gov Furthermore, it attenuated NF-κB activity and downregulated the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1. nih.gov
The indole scaffold is recognized for its broad-spectrum antimicrobial properties. mdpi.com Indole and its derivatives have shown activity against a range of clinically significant bacteria and fungi. mdpi.comnih.gov The combination of indole and triazole moieties has been explored as a strategy to enhance antibacterial activity by potentially targeting multiple bacterial pathways simultaneously. mdpi.com
In a screening of an in-house library of compounds, 3-substituted-1H-imidazol-5-yl-1H-indoles were identified as having antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further optimization of this scaffold led to the identification of analogues with potent anti-MRSA activity (MIC ≤ 0.25 µg/mL) that lacked cytotoxicity and hemolytic properties. nih.gov The same screening also identified a phenethyl-indole-imidazole and a 5-phenyl-1H-imidazole as selective and non-toxic antifungal agents against Cryptococcus neoformans (MIC values of ≤0.25 µg/mL). nih.gov
Table 2: Antimicrobial Activity of Indole-Imidazole Derivatives
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus (MRSA) | Indole-imidazole analogue 26 | ≤ 0.25 |
| S. aureus (MRSA) | Indole-imidazole analogue 32 | ≤ 0.25 |
| C. neoformans | 6-methoxy-phenethyl-indole-imidazole 57 | ≤ 0.25 |
| C. neoformans | 5-phenyl-1H-imidazole 111 | ≤ 0.25 |
Data from a study on 3-substituted-1H-imidazol-5-yl-1H-indoles. nih.gov
Antioxidant Activity Indole derivatives have been investigated for their potential as antioxidants. nih.gov Studies on various tryptophan and tryptamine (B22526) derivatives have shown that they can effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant activity is influenced by the type and position of substituents on the indole ring. nih.gov For instance, N-prenyl tryptophan and a C-2 prenylated derivative showed significant scavenging activity against hypochlorous acid. nih.gov Furthermore, 2-methoxyphenol derivatives have been synthesized and evaluated for their antioxidant properties using various assays, including DPPH, ABTS, and ORAC. researchgate.netdoaj.org
Anticonvulsant Activity The potential anticonvulsant properties of indole derivatives have also been explored. Research on a series of 4-methoxy- and 4-chlorobenzanilides revealed anticonvulsant activity in mouse models of seizures induced by maximal electroshock (MES). nih.gov One derivative, 4-methoxy-2,6-dimethylbenzanilide, showed a median anticonvulsant potency (ED50) of 18.58 mg/kg in the MES test. nih.gov While not directly involving the specified indole, this highlights the potential of methoxyphenyl structures in anticonvulsant drug design. Other studies have focused on developing novel anticonvulsants with broad-spectrum activity in various seizure models. nih.govmdpi.comsemanticscholar.org
Neuroprotective Activity The neuroprotective potential of indole compounds is an active area of research. mdpi.com Hybrids of indole-3-propionic acid and 5-methoxy-indole carboxylic acid with aldehyde-heterocyclic moieties have been synthesized and shown to possess multifunctional neuroprotective properties. mdpi.com These compounds exhibited strong neuroprotective effects against oxidative stress and neurotoxicity in cellular and synaptosomal models. mdpi.com They also demonstrated the ability to inhibit lipid peroxidation and scavenge superoxide (B77818) anions. mdpi.com
Elucidation of Molecular Targets and Mechanistic Pathways
The biological activities of 6-Methoxy-2-(3-methoxyphenyl)-1H-indole and related compounds are attributed to their interaction with specific molecular targets.
Enzymes:
Cyclooxygenase (COX): As mentioned earlier, some synthetic chalcones with methoxy substitutions have been found to reduce the upregulation of COX-2, a key enzyme in the inflammatory pathway. nih.gov
Aromatase: Endocrine therapy for estrogen receptor-positive breast cancer often involves aromatase inhibitors. nih.gov The development of indole-modified tamoxifen (B1202) relatives suggests that the indole scaffold can be utilized to target pathways relevant to hormone-dependent cancers. nih.gov
Receptors:
Cannabinoid Receptor 1 (CB1): An indole-2-carboxamide derivative has been identified as a potent allosteric modulator of the CB1 receptor. mdpi.com While the main psychotropic component of cannabis, Δ⁹-THC, acts as a partial agonist at CB1 and CB2 receptors, other phytocannabinoids like cannabidiol (B1668261) (CBD) can act as antagonists. nih.gov The diverse pharmacology of compounds acting on these receptors highlights the potential for indole derivatives to modulate the endocannabinoid system.
Investigation of Cellular Processes
The biological activity of 2-phenylindole (B188600) derivatives, including those with methoxy substitutions, has been linked to their profound effects on fundamental cellular processes. These compounds can trigger programmed cell death, halt cell division, interfere with cytoskeletal components, and inhibit viral life cycles.
Apoptosis Induction and Cell Cycle Arrest
Substituted 2-phenylindoles are known to be cytotoxic to cancer cells by inducing apoptosis, or programmed cell death. omicsonline.org Studies on various human cancer cell lines, including breast (MDA-MB-231 and MCF-7), lung (A549), and melanoma (B16F10), have shown that these compounds can effectively trigger this cell suicide pathway. omicsonline.orgresearchgate.net The mechanism often involves the inhibition of tubulin polymerization, which leads to mitotic arrest. omicsonline.org
A key cellular response to 2-phenylindole derivatives is the arrest of the cell cycle, particularly at the G2/M phase. nih.gov By interfering with the formation and function of the mitotic spindle, these compounds prevent cells from completing mitosis, which ultimately leads to apoptosis. omicsonline.orgnih.gov For instance, certain indole derivatives have been shown to cause a stable arrest of mitotic progression in HeLa cells. The presence of a methoxy group on the indole scaffold is a feature found in some potent derivatives that exhibit this activity.
Microtubule Dynamics
A primary mechanism of action for many cytotoxic 2-phenylindole derivatives is the inhibition of tubulin polymerization. nih.govnih.govpolito.it Tubulin is the protein subunit that assembles into microtubules, which are critical for cell division, intracellular transport, and maintaining cell shape. By binding to tubulin, these indole compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a dysfunctional mitotic spindle and cell cycle arrest. nih.gov
The 2-phenylindole core is a key structural motif for this activity, and the substitution pattern on both the indole and the phenyl ring significantly influences potency. nih.gov Some derivatives have been identified as potent inhibitors of tubulin polymerization, with activity comparable to established agents that bind to the colchicine (B1669291) site on β-tubulin.
Viral Replication Inhibition
The 2-phenylindole scaffold has also been identified as a promising basis for developing antiviral agents. nih.gov Derivatives have been reported to exhibit activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). omicsonline.org The mechanism of action involves the inhibition of critical viral processes, such as viral replication. omicsonline.org For HIV, some indole-based compounds act as fusion inhibitors, preventing the virus from entering host cells. In the case of HBV, certain 2-phenylindole derivatives have been shown to suppress the secretion of the HBV surface antigen (HBsAg). omicsonline.org
| Cellular Process | Observed Effect | Mechanism/Target | Relevant Cell Lines |
|---|---|---|---|
| Apoptosis Induction | Induces programmed cell death | Secondary to mitotic arrest, DNA intercalation | MDA-MB-231, MCF-7, A549, B16F10 omicsonline.orgresearchgate.net |
| Cell Cycle Arrest | Halts cell cycle progression, typically at G2/M phase | Disruption of microtubule system, mitotic spindle failure | HeLa, various cancer cell lines nih.gov |
| Microtubule Dynamics | Potent inhibition of tubulin polymerization | Binds to the colchicine site on β-tubulin | MCF-7 nih.gov |
| Viral Replication Inhibition | Inhibits HIV and HBV replication | Inhibition of viral fusion (HIV), suppression of HBsAg secretion (HBV) | Not specified in results |
Pathway Analysis Through Omics Integration
Based on a comprehensive review of the available scientific literature, no specific studies employing transcriptomics or proteomics to analyze the global cellular changes induced by this compound in cell models have been published. While general studies highlight the power of integrating genomics and proteomics for understanding biological systems, and some analyses have been performed on structurally distinct molecules like 2-phenylethanol, this level of detailed pathway analysis for the specific compound of interest is not present in the reviewed literature. nih.govuu.nlmdpi.com Therefore, a detailed pathway analysis derived from omics data for this compound cannot be provided at this time.
Comprehensive Structure-Activity Relationship (SAR) Derivations
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For the 2-phenylindole class, SAR analyses have provided valuable insights into how different substituents and structural modifications influence biological activity.
The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole core and the 2-phenyl ring. nih.gov
Indole Ring Substitutions: Methoxy groups on the indole nucleus are known to enhance chemical reactivity and can significantly modulate biological activity. chim.it Specifically, a methoxy group at the 6-position of the indole is a feature present in some potent tubulin polymerization inhibitors. The presence of halogen atoms (F, Cl, Br) at positions 5 or 7 of the indole scaffold has also been shown to affect cytotoxicity. mdpi.com
2-Phenyl Ring Substitutions: The substitution pattern on the 2-phenyl ring is equally critical. For antitubulin activity, a 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophoric element in many potent inhibitors like Combretastatin (B1194345) A-4. nih.gov The 2-phenylindole structure can mimic parts of these established inhibitors. The presence of a methoxy group on this phenyl ring, as in the titular compound, is a common feature in this class of molecules.
Other Substitutions: The introduction of a formyl group at the 3-position of the indole has been shown to produce potent antimitotic agents that inhibit tubulin polymerization. nih.gov
| Structural Modification | Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Methoxy group | Indole C6-position | Feature in potent tubulin inhibitors | chim.it |
| Halogen (F, Cl, Br) | Indole C5 or C7-position | Influences cytotoxicity | mdpi.com |
| Aryl group with Br | Indole C3 or C5-position | Favorable for Tyrosine Kinase (TK) inhibition | mdpi.com |
| Carbonyl group (oxindole) | Indole C2-position | Increased cytotoxicity | mdpi.com |
| Formyl group | Indole C3-position | Potent antimitotic activity via tubulin inhibition | nih.gov |
The efficacy of 2-phenylindole derivatives is rooted in specific structural features that facilitate their interaction with biological targets.
The 2-Phenylindole Scaffold: This core structure is considered a "privileged" pharmacophore, providing a rigid framework that can be appropriately decorated with functional groups to interact with various biological targets. nih.govnih.gov
Methoxy Groups as H-bond Modulators: The methoxy group, while being a potential metabolic liability, plays a crucial role in target binding. researchgate.net It can influence the compound's lipophilicity and its ability to form hydrogen bonds within the binding pockets of proteins, such as tubulin, thereby enhancing binding affinity and biological response. researchgate.net The position of the methoxy group is critical, as it determines the orientation of the molecule within the binding site.
Mimicry of Natural Ligands: In the context of tubulin inhibition, the substituted 2-phenyl ring can function as a mimic of the B-ring of colchicine or the trimethoxyphenyl (TMP) A-ring of combretastatin A-4, both of which are known to bind to the same site on tubulin. nih.gov This molecular mimicry is a key strategy in the design of these inhibitors.
In Vivo Efficacy Studies in Pre-clinical Animal Models
To validate the therapeutic potential observed in vitro, promising compounds must be tested in living organisms. For indole derivatives, these studies have often focused on validating their anti-inflammatory effects in established rodent models.
Numerous studies have confirmed the anti-inflammatory properties of indole-based compounds in vivo. nih.govomicsonline.org A standard model used for this purpose is the carrageenan-induced paw edema test in rats, which assesses a compound's ability to reduce acute inflammation. researchgate.netnih.govnih.gov
In this model, injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over several hours. Administration of effective anti-inflammatory agents reduces the extent of this swelling. Various indole derivatives have demonstrated significant anti-inflammatory activity in this assay, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov
The mechanisms underlying this anti-inflammatory effect are linked to the inhibition of pro-inflammatory mediators. Studies have shown that indole derivatives can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). omicsonline.orgtandfonline.comrsc.org For instance, in a mouse model of Parkinson's disease, an indole derivative demonstrated neuroprotective effects by targeting neuroinflammation, reducing levels of inflammatory factors like TNF-α, IL-1β, and IL-6 in the brain. nih.govmdpi.com These findings in rodent models provide strong pre-clinical evidence for the anti-inflammatory potential of the 2-phenylindole class of compounds.
Assessment of Anti-tumor Efficacy in Xenograft Models
Comprehensive searches of available scientific literature and preclinical trial databases did not yield specific data regarding the evaluation of this compound in xenograft models for anti-tumor efficacy. While numerous studies have investigated the in vivo anti-cancer activities of various indole derivatives, including those with methoxy and phenyl substitutions, research focusing explicitly on this particular compound in xenograft models appears to be limited or not publicly available at this time.
General research into substituted indole compounds has highlighted their potential as anti-cancer agents, with some analogues demonstrating efficacy in reducing tumor volume in animal models. mdpi.com For instance, other indole derivatives have been shown to inhibit tubulin polymerization, a key mechanism in preventing cell division, leading to anti-tumor effects in glioblastoma mouse models. mdpi.com However, without specific studies on this compound, it is not possible to provide data on its performance in xenograft models.
Determination of Activity in Animal Models of Infection
Similarly, a thorough review of published research reveals a lack of specific studies investigating the activity of this compound in animal models of infection. The broader class of indole-containing compounds has been a subject of interest in the search for new anti-infective agents, with various derivatives showing activity against a range of pathogens, including bacteria, fungi, and viruses. nih.govnih.govnih.gov
For example, some indole derivatives have been tested in vivo for their potential to combat infections. Research has explored the anti-infective mechanisms of the indole scaffold, which is a core component of many biologically active molecules. nih.govnih.gov Nevertheless, specific data from animal infection models for this compound are not present in the currently accessible scientific literature.
Derivative Design and Lead Optimization Strategies for 6 Methoxy 2 3 Methoxyphenyl 1h Indole Analogues
Rational Design of Advanced Analogues Based on Comprehensive SAR and Computational Insights
The rational design of advanced analogues of 6-Methoxy-2-(3-methoxyphenyl)-1H-indole hinges on a detailed understanding of its Structure-Activity Relationships (SAR) and insights from computational modeling. While specific SAR studies on this exact molecule are not extensively published, the principles are derived from research on closely related indole (B1671886) derivatives. nih.govmdpi.com The process involves systematically modifying the core structure to enhance desired properties while minimizing off-target effects.
Key areas for modification on the this compound scaffold include:
The Indole Nitrogen (N1): Alkylation or arylation at this position can significantly alter the molecule's steric and electronic properties, influencing how it fits into a target's binding pocket.
The Methoxy (B1213986) Group at Position 6: This group is a critical hydrogen bond acceptor and influences the electron density of the indole ring. Modifications, such as replacement with other alkoxy groups, halogens, or hydrogen bond donors, can probe the specific interactions required for activity.
The 3-methoxyphenyl (B12655295) Group at Position 2: The substitution pattern on this phenyl ring is crucial. Shifting the methoxy group to the ortho or para position, or introducing additional substituents, can drastically alter the binding orientation and affinity. For instance, computational docking and molecular dynamics (MD) simulations on related methoxyphenyl-indole inhibitors have shown that different binding modes can be achieved by altering phenyl group substitutions, which can impact substrate accessibility in enzyme active sites. mdpi.com
Computational tools are integral to this design process. nih.gov Molecular docking simulations can predict how different analogues will bind to a specific protein target, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). mdpi.com These simulations help prioritize which analogues to synthesize, saving significant time and resources. Furthermore, machine learning models can be trained on existing data to predict the biological activity of virtual compounds, guiding the generation of target-focused libraries. nih.gov By rigidifying the scaffold, for example, by creating fused-cycle structures from initial flexible inhibitors, researchers can achieve more stable compounds with potent cellular activity, leading to a better understanding of the structural requirements of the target's active site. nih.gov
Combinatorial Chemistry and Parallel Synthesis Approaches for Compound Library Generation
To explore the SAR of this compound analogues systematically, researchers utilize combinatorial chemistry and parallel synthesis to rapidly generate large and diverse libraries of related compounds. imperial.ac.uk These high-throughput techniques are a departure from traditional, one-by-one compound synthesis.
Combinatorial chemistry often employs a "mix-and-split" strategy on a solid support (like resin beads). imperial.ac.uknih.gov In the context of the target indole, this could involve:
Attaching a common indole precursor to the solid support.
Splitting the support into multiple batches and reacting each with a different building block (e.g., various substituted phenylboronic acids for a Suzuki coupling to form the 2-phenyl ring).
Mixing the batches back together.
Splitting the support again and reacting each batch with a second set of diverse building blocks (e.g., different alkyl halides to modify the indole nitrogen).
This process can be repeated to create a library containing thousands or even hundreds of thousands of unique compounds in a mixture. nih.gov
Parallel synthesis , on the other hand, involves the simultaneous synthesis of a large number of individual, spatially separated compounds, often in a microplate format. imperial.ac.uk Each well of the plate serves as a separate reaction vessel, allowing for the creation of a focused library where the structure of each compound is known by its location. This method is particularly useful for optimizing a lead compound once initial "hits" have been identified from a larger, more diverse library.
These strategies allow for the systematic exploration of substitutions around the indole core, providing a comprehensive dataset to build a robust SAR model for the this compound class of molecules.
Research into Novel Delivery Systems for Enhanced Biological Research Applications
The utility of chemical probes like this compound in biological research can be limited by factors such as poor aqueous solubility. To overcome these challenges, novel drug delivery systems are being investigated to improve the handling and efficacy of these compounds in experimental settings.
Nanoliposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate hydrophobic compounds like indole derivatives within their membrane. nih.govresearchgate.net This encapsulation improves the compound's solubility in aqueous research media and can enhance its stability. nih.govnih.gov
Research on a closely related analogue, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, has demonstrated the feasibility of this approach. nih.govresearchgate.netcore.ac.uk The compound was successfully encapsulated in various nanoliposome formulations. These liposomes are typically prepared using phospholipids (B1166683) such as dipalmitoyl phosphatidylcholine (DPPC), egg lecithin (B1663433) (Egg-PC), and dipalmitoyl phosphatidylglycerol (DPPG), often with cholesterol added to modulate membrane fluidity. nih.gov
The resulting nanoparticles exhibit properties that are highly suitable for research applications, including small diameters and good stability. nih.gov The ability to encapsulate these compounds allows for more reliable and reproducible results in cell-based assays by ensuring consistent compound delivery to the cells. nih.govnih.govresearchgate.net
Table 1: Characteristics of Nanoliposome Formulations for an Analogue of this compound Data based on research on methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. nih.gov
| Lipid Composition | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| DPPC/DPPG (9:1) | 104.4 | 0.145 | -31.5 | 96.8 |
| DSPC/DPPG (9:1) | 99.6 | 0.106 | -27.9 | 96.9 |
| Egg-PC/DCP/Ch (7:2:1) | 47.7 | 0.301 | -57.5 | 99.9 |
| DPPC/DPPG/DSPE-PEG (9:1:0.5) | 110.1 | 0.125 | -18.1 | 97.2 |
Beyond liposomes, other nanocarrier systems are being explored for the delivery of hydrophobic research compounds.
Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA). mdpi.commq.edu.au These nanoparticles can encapsulate drugs within their polymeric matrix, offering controlled and sustained release. researchgate.netnih.gov For indole derivatives, PLGA nanoparticles provide a versatile platform, and their surfaces can be modified to improve stability or even to target specific cells or tissues in advanced research models. mdpi.comresearchgate.net
Micelles are self-assembling nanosized structures formed by amphiphilic block copolymers in an aqueous solution. nih.govmdpi.com They consist of a hydrophobic core, which serves as a reservoir for water-insoluble compounds, and a hydrophilic shell that ensures stability in aqueous environments. nih.govnih.gov These systems are advantageous due to their small size, which can be beneficial for passive accumulation in certain tissues through the enhanced permeability and retention (EPR) effect in in vivo cancer models. nih.gov The use of stimuli-responsive polymers can further create "smart" micelles that release their payload in response to specific environmental triggers like a change in pH, which is particularly useful for targeted intracellular delivery in research settings. nih.gov
The investigation into these various delivery systems is crucial for unlocking the full potential of this compound and its analogues as chemical tools in biomedical research.
Future Research Directions and Translational Perspectives for 6 Methoxy 2 3 Methoxyphenyl 1h Indole
Exploration of Untapped Biological Activities and Molecular Pathways
The full biological activity profile of 6-Methoxy-2-(3-methoxyphenyl)-1H-indole remains largely unexplored. Future research should prioritize a systematic evaluation of its effects across a range of therapeutic areas where indole (B1671886) derivatives have historically shown promise. nih.govmdpi.com
Anticancer Activity: A primary avenue of investigation should be its potential as an anticancer agent. Many 2-arylindoles function as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells. nih.govnih.gov The structural similarity of the 2-arylindole scaffold to compounds like Combretastatin (B1194345) A-4 makes this a logical starting point. nih.gov Furthermore, some 2-phenylindoles act as selective estrogen receptor modulators (SERMs), indicating potential applications in hormone-dependent cancers like breast cancer. nih.gov Studies have shown that the precise positioning of methoxy (B1213986) groups on the indole ring can switch the mechanism of cell death, for instance, from methuosis to microtubule disruption, highlighting the need for detailed mechanistic studies of the 6-methoxy substitution pattern. nih.gov
Anti-inflammatory and Antioxidant Effects: Indole-based compounds are also known for their anti-inflammatory and antioxidant properties. nih.govnih.gov Future studies should assess the ability of this compound to modulate key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or cytokines, and to scavenge free radicals. nih.govnih.gov
Antimicrobial and Other Activities: The 2-arylindole scaffold has been associated with antibacterial, antifungal, and antiprotozoal activities. nih.govresearchgate.net Screening against a panel of clinically relevant pathogens could uncover novel anti-infective properties. mdpi.commdpi.com Given the versatility of the indole nucleus, exploring its activity on ion channels and other neurological targets is also warranted. nih.govresearchgate.net
Table 1: Proposed Biological Targets for Future Investigation
| Therapeutic Area | Potential Molecular Target/Pathway | Rationale |
|---|---|---|
| Oncology | Tubulin (Colchicine Binding Site) | Structural similarity to known tubulin inhibitors like Combretastatin A-4. nih.govnih.gov |
| Estrogen Receptor (ER) | 2-phenylindole (B188600) scaffold is a known SERM ligand. nih.gov | |
| Protein Kinases (e.g., GSK-3β, EGFR) | Methoxy-substituted indoles have shown inhibitory activity against various kinases. nih.gov | |
| Hypoxia-Inducible Factor-1α (HIF-1α) | Indole derivatives have been developed as inhibitors of the HIF-1α pathway. nih.gov | |
| Inflammation | Cyclooxygenase (COX) Enzymes | Indole derivatives are known to possess anti-inflammatory properties. nih.gov |
| Infectious Diseases | Bacterial Cell Division Proteins | Broad antimicrobial activity is a known feature of the 2-arylindole class. nih.govresearchgate.net |
| Neurology | Nicotinic Acetylcholine Receptors | Indole-based compounds have been investigated as modulators of these receptors. jocpr.com |
Advanced Mechanistic Characterization at the Atomic Level
To move from a promising lead compound to a viable drug candidate, a detailed understanding of its interaction with its biological target at the atomic level is essential. This knowledge enables structure-based drug design and optimization of potency and selectivity.
X-ray Crystallography: The most definitive method for visualizing a drug-target interaction is X-ray crystallography. nih.govmdpi.com Future efforts should aim to co-crystallize this compound with its identified biological target(s), such as tubulin or a specific kinase. The resulting crystal structure would reveal the precise binding pose, identify key amino acid residues involved in the interaction, and elucidate the roles of the methoxy groups and the indole nitrogen in forming hydrogen bonds or other non-covalent interactions. mdpi.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data on the compound's structure, conformation, and dynamics in solution. youtube.comacs.orgacs.org H-NMR and C-13 NMR can confirm the molecular structure and analyze substitution patterns. youtube.com Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR or Water-LOGSY, can be used to confirm binding to a target protein and map the parts of the molecule that are in closest contact with the receptor, even in the absence of a high-resolution crystal structure. These studies are crucial for understanding the π-π stacking interactions that are often central to the binding of indole-containing ligands. mdpi.comacs.org
Development of Predictive In Silico Models for Drug Discovery Research
Computational modeling is a powerful tool to accelerate the drug discovery process by predicting the properties of compounds before they are synthesized. mdpi.com For this compound, developing robust in silico models is a critical next step.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. jocpr.comnih.gov Initial docking studies should be performed against the potential targets identified in Section 6.1, such as the colchicine-binding site of tubulin or the ligand-binding domain of the estrogen receptor. indexcopernicus.com These studies would generate initial hypotheses about the binding mode and provide a semi-quantitative estimate of binding affinity (docking score), helping to prioritize experimental work. nih.govindexcopernicus.com
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time. nih.gov By simulating the movement of every atom in the system, MD can assess the stability of the predicted binding pose, analyze the flexibility of the protein and ligand, and provide a more accurate calculation of binding free energy. mdpi.com This is crucial for confirming that the docked pose is stable and physiologically relevant.
Table 2: Proposed In Silico Workflow for Target Validation and Lead Optimization
| Step | Computational Tool/Method | Objective | Expected Outcome |
|---|---|---|---|
| 1. Target Identification | Literature Review & Homology Search | Identify potential protein targets based on scaffold similarity. | A prioritized list of targets (e.g., tubulin, ER, kinases). nih.govnih.gov |
| 2. Binding Pose Prediction | Molecular Docking (e.g., AutoDock, Glide) | Predict the binding mode and affinity of the compound to each target. | Docking scores and visualization of key intermolecular interactions. jocpr.comnih.gov |
| 3. Stability Assessment | Molecular Dynamics (MD) Simulations | Evaluate the stability of the ligand-protein complex in a simulated physiological environment. | Root Mean Square Deviation (RMSD) analysis and confirmation of stable binding. mdpi.comnih.gov |
| 4. Binding Free Energy Calculation | MM/PBSA or MM/GBSA | Quantify the binding affinity more accurately than docking scores. | A calculated ΔG value to rank potential targets or analogs. |
| 5. Virtual Analog Screening | Docking and/or MD of a virtual library | Identify novel analogs with potentially improved binding affinity or properties. | A set of "hit" compounds for prioritization in synthetic efforts. |
Integration with High-Throughput Screening and Artificial Intelligence for Novel Analog Identification
To fully explore the potential of the this compound scaffold, modern technologies like high-throughput screening (HTS) and artificial intelligence (AI) should be leveraged.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds. iu.edu A focused library of analogs based on the this compound core could be synthesized and screened against identified targets. nih.gov This would rapidly generate structure-activity relationship (SAR) data, identifying which modifications enhance or diminish activity. Techniques like high-performance affinity chromatography can be used as part of an HTS workflow to quickly assess drug-protein binding. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug discovery by identifying patterns in large datasets that are not apparent to human researchers. biomedres.usnih.govjddtonline.info
Predictive Modeling: The SAR data generated from HTS can be used to train ML models (e.g., Random Forest, Support Vector Machines). biomedres.us These models can then perform "virtual screening" on vast, computationally-generated libraries of indole analogs, predicting their biological activity and prioritizing the most promising candidates for synthesis. This dramatically improves the efficiency of the discovery process. biomedres.ustdl.org
De Novo Drug Design: More advanced generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be employed to design entirely new molecules. biomedres.us By learning the chemical rules from existing active compounds, these models can generate novel indole analogs optimized for desired properties like high potency, selectivity, and favorable pharmacokinetic profiles, accelerating the discovery of new lead candidates.
By systematically pursuing these future research directions, the scientific community can fully characterize the therapeutic potential of this compound, translating a promising molecular scaffold into potential next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methoxy-2-(3-methoxyphenyl)-1H-indole, and how can reaction efficiency be improved?
- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures is a validated approach. For example, coupling 3-(2-azidoethyl)-5-fluoro-1H-indole with 3-ethynylanisole under CuI catalysis achieves moderate yields (42%) after 12 hours . Optimizing reaction time, solvent polarity, and catalyst loading (e.g., iodine catalysis at 40°C in MeCN improves yields to 98% via electrophilic substitution) can enhance efficiency .
- Key Parameters :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | PEG-400 | rt | 12 | 42 |
| I₂ | MeCN | 40 | 5 | 98 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and purity. For instance, ¹H NMR of related indoles shows aromatic protons at δ 7.25–6.28 ppm and methoxy groups at δ 3.82–3.92 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., HR-ESI-MS for C₁₈H₂₀NO₄⁺: observed 314.1391 vs. calculated 314.1387) .
- X-ray Crystallography : Determines absolute configuration and packing interactions (e.g., dihedral angles between indole and phenyl rings: 64.48°) .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational flexibility of this compound?
- Structural Insights : Single-crystal X-ray analysis reveals planarity deviations in the indole core. For example, the dihedral angle between the pyrrole and benzene rings ranges from 0.85° to 2.66°, influenced by substituents (e.g., methoxy vs. bromophenyl groups). Weak C–H⋯π interactions stabilize crystal packing .
- Comparative Data :
| Derivative | Dihedral Angle (°) | Reference |
|---|---|---|
| 1-(4-Bromophenyl)-2-methyl | 0.95 | |
| 1-(4-Methoxyphenyl)-2-methyl | 2.66 |
Q. How can iodine catalysis enhance electrophilic substitution reactions in indole derivatives?
- Mechanistic Advantage : I₂ activates indole C3 positions via electrophilic aromatic substitution, enabling regioselective coupling with aryl groups. Optimized conditions (10 mol% I₂, MeCN, 40°C) achieve near-quantitative yields (98%) for 5-methoxy-2-(2,4,6-trimethoxyphenyl)-1H-indole .
- Reaction Optimization :
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 11 | I₂ (10%) | rt | 24 | 51 |
| 16 | I₂ (10%) | 40 | 5 | 98 |
Q. What methodologies assess the compound's potential as an enzyme inhibitor or antimicrobial agent?
- Docking Studies : Molecular docking with proteins (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) evaluates binding affinity. For analogs like (1-(3-chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol, NMR and HRMS data validate interactions with active-site residues .
- Biological Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains quantify antimicrobial activity. Related indoles (e.g., 6-methoxycamalexin) show efficacy via thiazole-mediated membrane disruption .
Data Contradictions and Validation
- Synthetic Yields : Discrepancies in CuAAC yields (42% vs. 98% for iodine catalysis) highlight the need for solvent/catalyst screening. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
- Structural Variations : Dihedral angles in crystallographic studies vary with substituents. Computational modeling (DFT) can predict conformational preferences before experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
